molecular formula C19H13N3O2S2 B2845339 (Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 868377-74-6

(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2845339
CAS No.: 868377-74-6
M. Wt: 379.45
InChI Key: OAIMHSXPFYTGFT-VZCXRCSSSA-N
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Description

(Z)-N-(4-Methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a benzothiazole-based compound featuring a methoxy group at position 4, a propargyl (prop-2-yn-1-yl) substituent at position 3, and a carboxamide linkage bridging two benzothiazole moieties in a Z-configuration . This structure combines electron-donating (methoxy) and π-bond-rich (propargyl) groups, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c1-3-11-22-16-13(24-2)8-6-10-15(16)26-19(22)21-17(23)18-20-12-7-4-5-9-14(12)25-18/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIMHSXPFYTGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=NC4=CC=CC=C4S3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent patterns, core modifications, and bioactivity profiles. Below is a detailed comparison:

Substituent Variants in Benzothiazole Derivatives

  • Compound 5b (): Contains a 5,7-dimethoxybenzothiazole core linked to an arylpropenone moiety.
  • Compound 5c (): Features a 5,6,7-trimethoxybenzothiazole core. The increased methoxy substitution may improve solubility and modulate interactions with hydrophobic pockets in biological targets compared to the target compound’s single methoxy group .
  • Compound 4g (): Incorporates a thiazolidinone ring instead of a propargyl group. This modification introduces a lactam structure, which could affect conformational flexibility and hydrogen-bonding capabilities .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) and propargyl (C≡C) stretches would differ from analogs. For example, 4g () shows C=O bands at 1690 cm⁻¹, while triazole derivatives () exhibit C=S stretches at ~1250 cm⁻¹ .
  • NMR Analysis : The propargyl group in the target compound would produce distinct alkynyl proton signals (δ 2.5–3.5 ppm), absent in methoxy-rich analogs like 5c .

Bioactivity Profiles

  • Tubulin Polymerization Inhibitors (): Compounds 5b and 5c inhibit tubulin assembly, with IC₅₀ values in the nanomolar range.
  • Cytotoxicity (): Thiazolidinone derivatives like 4g and 4h show moderate activity against cancer cell lines (e.g., GI₅₀ = 10–50 µM). The target compound’s dual benzothiazole architecture could improve potency by enabling dual-target engagement .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), propynyl protons (δ 2.1–2.3 ppm), and imine carbons (δ 160–165 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
  • X-ray Diffraction : Resolve Z/E configuration ambiguity .

How to evaluate the compound’s mechanism of action against biological targets?

Advanced Research Question

  • Enzyme Inhibition Assays : Measure IC₅₀ values using ADP-Glo™ kinase assays .
  • Cellular Uptake Studies : Track subcellular localization via fluorescence tagging (e.g., BODIPY derivatives) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets .

What are the key functional groups contributing to chemical reactivity?

Basic Research Question

  • Benzo[d]thiazole : Participates in π-stacking and hydrogen bonding .
  • Methoxy Group : Electron-donating effect stabilizes radical intermediates during metabolic reactions .
  • Propynyl Group : Susceptible to click chemistry (e.g., azide-alkyne cycloaddition for bioconjugation) .

How to design experiments to assess pharmacokinetic properties?

Advanced Research Question

  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
  • Caco-2 Permeability : Assess intestinal absorption in vitro .

What computational methods support SAR analysis?

Advanced Research Question

  • QSAR Modeling : Develop regression models using descriptors like logP and polar surface area .
  • Molecular Dynamics (MD) : Simulate ligand-target interactions over 100 ns trajectories (AMBER force field) .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for structural analogs .

How to troubleshoot low yields in the final synthesis step?

Basic Research Question

  • Intermediate Purity : Re-purify starting materials via column chromatography .
  • Catalyst Optimization : Screen Pd/C or CuI concentrations (0.5–5 mol%) .
  • Reaction Monitoring : Use TLC (hexane:EtOAc = 3:1) to track progress and adjust stoichiometry .

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